3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide
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Overview
Description
3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H4BrF5O. It is characterized by the presence of difluoro and trifluoromethoxy groups attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3,6-difluoro-2-(trifluoromethoxy)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl bromide to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzyl alcohols and carboxylic acids.
Reduction: Products include benzyl alcohols and other reduced forms.
Scientific Research Applications
3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide involves its reactivity as a benzyl bromide derivative. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the benzyl carbon, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but lacks the difluoro and trifluoromethoxy groups.
4-(Trifluoromethoxy)benzyl bromide: Similar but with different substitution patterns on the benzene ring.
Uniqueness
3,6-Difluoro-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both difluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-difluoro-3-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(11)7(4)15-8(12,13)14/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFPSRAZEPEGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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